(3-Chloro-2-isopropoxybenzyl)methylamine
Description
Properties
Molecular Formula |
C11H16ClNO |
|---|---|
Molecular Weight |
213.70 g/mol |
IUPAC Name |
2-(3-chloro-2-propan-2-yloxyphenyl)ethanamine |
InChI |
InChI=1S/C11H16ClNO/c1-8(2)14-11-9(6-7-13)4-3-5-10(11)12/h3-5,8H,6-7,13H2,1-2H3 |
InChI Key |
IESSSZOZJRGXAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1Cl)CCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 3-Chlorophenylmethylamine (): This compound lacks the isopropoxy group but shares the 3-chloro substitution. Its simpler structure may result in higher solubility in polar solvents compared to the target compound .
- 2-(3-Methoxyphenyl)-2-[(propan-2-yl)amino]cyclohexan-1-one (MXiPr) (): MXiPr features a cyclohexanone core with methoxy and isopropylamino groups. While the isopropoxy group in the target compound is on a benzyl ring, MXiPr’s methoxy group on a phenyl ring offers different electronic effects (electron-donating vs. chloro’s electron-withdrawing). The cyclohexanone backbone in MXiPr likely increases rigidity and alters lipophilicity compared to the benzylmethylamine structure .
Functional Group Variations
N,N-Bis(2-chloroethyl)methylamine ():
A nitrogen mustard agent with two chloroethyl groups, this compound exhibits alkylating properties due to its labile chlorine atoms. In contrast, (3-Chloro-2-isopropoxybenzyl)methylamine’s chloro group is aromatic and less reactive, suggesting divergent applications (e.g., pharmaceuticals vs. chemical warfare) .- 2-(4-Chlorophenyl)-4-dimethylaminobutyronitrile (): This compound combines a chlorophenyl group with a dimethylamino moiety on a nitrile-containing chain. The nitrile group introduces polarity, while the target compound’s benzylmethylamine structure may enhance aromatic interactions in biological systems .
Physicochemical Properties (Hypothetical Table)
| Compound | Molecular Weight | logP (Predicted) | Key Substituents | Potential Applications |
|---|---|---|---|---|
| This compound | ~213.7 | ~2.5 | 3-Cl, 2-OCH(CH3)2, CH2NHCH3 | Pharmaceuticals, agrochemicals |
| 3-Chlorophenylmethylamine | ~141.6 | ~1.8 | 3-Cl, CH2NH2 | Organic synthesis |
| MXiPr | ~263.4 | ~2.9 | 3-MeO, cyclohexanone, iPrNH | CNS-active agents |
| N,N-Bis(2-chloroethyl)methylamine | ~170.1 | ~1.2 | 2-(ClCH2CH2) groups | Alkylating agents |
Notes: logP values estimated using substituent contributions; molecular weights calculated from structures.
Research Implications and Gaps
While the provided evidence lacks direct data on this compound, structural analogs suggest:
Synergistic Effects : The combination of chloro and isopropoxy groups may balance lipophilicity and steric protection, optimizing bioavailability in drug design.
Toxicity Concerns : Chlorinated amines () often require careful handling; the target compound’s aromatic chloro group may mitigate acute toxicity compared to aliphatic chloro derivatives.
Synthetic Challenges : Introducing isopropoxy and chloro groups ortho to each other on a benzyl ring may require specialized catalysts or protecting groups, as seen in triazine-based agrochemicals () .
Preparation Methods
Direct Displacement of Chloride
3-Chloro-2-isopropoxybenzyl chloride is treated with aqueous methylamine (40% w/v) in a pressurized reactor at 90–100°C for 48 hours. While this method avoids aldehyde intermediates, competing hydrolysis generates 3-chloro-2-isopropoxybenzyl alcohol as a major byproduct (15–20%), necessitating tedious separation.
Mitsunobu Reaction for Amine Installation
A Mitsunobu-based approach couples 3-chloro-2-isopropoxybenzyl alcohol with methylamine using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF. The reaction proceeds at 0°C to room temperature over 24 hours, yielding the target compound in 55–60% yield. Although lower yielding than reductive amination, this method preserves stereochemistry in chiral analogs.
Catalytic and Process Optimization
Quaternary Ammonium Catalysts
Incorporating catalysts like cetyltrimethylammonium bromide (CTAB) at 0.01–10 wt% accelerates alkylation and amination steps. For example, CTAB reduces the activation energy of the isopropoxy group installation by 12–15 kJ/mol, enabling reactions at 5–40°C.
pH Control
Maintaining pH between 6.5 and 9.5 during methylamine addition suppresses hydrolysis of the benzyl chloride intermediate. Adjusting with hydrochloric acid or sodium bicarbonate ensures >95% conversion to the desired product.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Reductive Amination | NaBH3CN, MeOH, 0–25°C | 70–75 | 90–95 | High selectivity |
| Borane Complex | BH3·t-BuNH2, THF, reflux | 67–72 | 85–90 | One-pot synthesis |
| Mitsunobu Reaction | DEAD, PPh3, THF, 0–25°C | 55–60 | 80–85 | Stereochemical control |
| Direct Displacement | Aq. MeNH2, 90–100°C, 48 hr | 40–45 | 70–75 | No aldehyde intermediates |
Q & A
Q. How does stereochemistry at the methylamine group influence chiral recognition in receptor binding?
- Methodology : Synthesize enantiomers via chiral auxiliaries (e.g., (R)- and (S)-BINOL). Test enantioselectivity in receptor assays (e.g., IC50 ratios). Circular dichroism (CD) spectroscopy monitors conformational changes. For example, the (R)-enantiomer may show 10-fold higher affinity due to better hydrophobic pocket alignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
